

# Technical Whitepaper: Preliminary Efficacy of IMC-I109V (Hbv-IN-11)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Hbv-IN-11*

Cat. No.: *B12413353*

[Get Quote](#)

Topic: Preliminary Studies on IMC-I109V Efficacy Content Type: An in-depth technical guide or whitepaper on the core findings. Audience: Researchers, scientists, and drug development professionals.

## Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with current therapies primarily focused on long-term viral suppression rather than curative outcomes.<sup>[1]</sup> A key obstacle to a functional cure is the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes and the exhaustion of the host's T-cell response.<sup>[1]</sup> This document provides a technical overview of the preliminary efficacy and mechanism of action of IMC-I109V, a novel investigational therapeutic for chronic HBV. Data is based on the initial findings from a Phase 1 clinical trial presented by Immunocore on November 7, 2025.<sup>[2]</sup>

IMC-I109V is a first-in-class, bispecific T-cell receptor (TCR) therapeutic, referred to as an Immune mobilizing monoclonal TCRs Against Virus (ImmTAV).<sup>[2]</sup> It is engineered to redirect the patient's own T-cells to recognize and eliminate HBV-infected hepatocytes, offering a novel immunotherapeutic approach to achieving a functional cure.<sup>[2]</sup>

## Mechanism of Action

IMC-I109V operates by specifically targeting HBV-infected liver cells. Its bispecific nature allows it to act as a bridge between T-cells and infected hepatocytes.<sup>[2]</sup>

- Hepatocyte Targeting: One end of the IMC-I109V molecule is a high-affinity TCR designed to recognize a specific peptide derived from the Hepatitis B surface antigen (HBsAg). This peptide is presented on the surface of infected hepatocytes by a specific Human Leukocyte Antigen, HLA-A\*02:01.[2]
- T-Cell Engagement: The other end of the molecule is an anti-CD3 effector domain, which binds to CD3 receptors present on cytotoxic T-cells.[2]

By simultaneously binding to the infected hepatocyte and a T-cell, IMC-I109V physically redirects the T-cell to the infected cell, inducing a targeted cytotoxic response. This mechanism is designed to overcome HBV-specific T-cell exhaustion by recruiting any circulating, non-exhausted T-cells to eliminate hepatocytes that harbor HBV DNA, including the persistent cccDNA form.[2]

**Caption:** Mechanism of Action for IMC-I109V.

## Preliminary Efficacy Data

The initial data is derived from a Phase 1, first-in-human, single ascending dose trial involving 20 participants with chronic Hepatitis B. The primary efficacy endpoint evaluated was the reduction in serum HBsAg levels.[2]

## Quantitative Data Summary

The study demonstrated a dose-dependent reduction in HBsAg following a single dose of IMC-I109V. The most significant activity was observed in the higher dose cohorts.[2]

| Dose Cohort           | Number of Participants | Participants with $\geq 0.2 \log_{10}$ IU/ml HBsAg Reduction | Percentage of Responders | Key Observations                                                                                     |
|-----------------------|------------------------|--------------------------------------------------------------|--------------------------|------------------------------------------------------------------------------------------------------|
| 0.8 mcg               | N/A                    | N/A                                                          | N/A                      | Ascending dose cohort.                                                                               |
| 7 mcg                 | 6                      | 2                                                            | 33.3%                    | Consistent pharmacodynamic activity observed. <a href="#">[2]</a>                                    |
| 20 mcg                | 8                      | 2                                                            | 25.0%                    | HBsAg nadir typically reached by Day 8. <a href="#">[2]</a>                                          |
| Total ( $\geq 7$ mcg) | 14                     | 4                                                            | 28.6%                    | In 3 of 4 responders, HBsAg remained below pre-dose levels throughout follow-up. <a href="#">[2]</a> |

## Pharmacodynamic Observations

The reductions in HBsAg levels were correlated with markers of immune activation, consistent with the drug's mechanism of action. These included:

- Elevated Interleukin-6 (IL-6): Indicating a systemic immune response.[\[2\]](#)
- Transient Alanine Aminotransferase (ALT) Elevations: Expected as a consequence of the clearance of infected hepatocytes.[\[2\]](#)

## Experimental Protocols

The preliminary data was generated from a Phase 1 clinical trial with a focus on safety, tolerability, and pharmacodynamics.

## Study Design

- Trial Phase: Phase 1
- Design: First-in-human, single ascending dose (SAD) study.
- Population: Patients with chronic Hepatitis B.
- Enrollment: 20 participants were enrolled across sequential cohorts.[\[2\]](#)
- Objective: To evaluate the safety, tolerability, and pharmacodynamic effects of IMC-I109V, including its impact on HBsAg levels.

## Dosing and Administration

- Administration: Intravenous infusion.
- Dosing Strategy: Participants were enrolled in sequential cohorts to receive a single dose of IMC-I109V at escalating levels.
- Dose Levels Evaluated: Included 0.8 mcg, 7 mcg, and 20 mcg.[\[2\]](#)

## Key Assessments

- Safety Monitoring: Continuous monitoring for adverse events.
- Pharmacodynamic (PD) Markers:
  - Serum HBsAg levels (quantitative).
  - Serum cytokine levels (e.g., IL-6).
  - Liver function tests (e.g., ALT).
- Sampling Schedule: Blood samples were collected at baseline and at multiple time points post-infusion to monitor changes, with HBsAg nadir typically observed around day 8.[\[2\]](#)

[Click to download full resolution via product page](#)

**Caption:** Experimental Workflow for the IMC-I109V Phase 1 Trial.

## Conclusion and Future Directions

The preliminary findings from the Phase 1 trial of IMC-I109V are promising. The single-dose administration was generally well-tolerated and demonstrated clear pharmacodynamic effects consistent with its intended mechanism of action. The observed dose-dependent reductions in HBsAg, a key biomarker for HBV infection, support the potential of this TCR-based immunotherapy.<sup>[2]</sup>

These initial results warrant further investigation. Future studies will likely focus on multiple-dose regimens to assess the potential for deeper and more sustained HBsAg reduction, which is a critical step toward achieving a functional cure for chronic Hepatitis B.<sup>[2]</sup>

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Immunocore presents Phase 1 data for hepatitis B candidate at AASLD's The Liver Meeting | INN [investingnews.com]
- To cite this document: BenchChem. [Technical Whitepaper: Preliminary Efficacy of IMC-I109V (Hbv-IN-11)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12413353#preliminary-studies-on-hbv-in-11-efficacy]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)